4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile
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Overview
Description
4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile is a compound that features a piperazine ring substituted with a cyanomethyl group and a fluorobenzonitrile moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile typically involves the reaction of 4-(3-fluorobenzonitrile) with cyanomethyl piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorobenzonitrile moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile can be compared with other piperazine derivatives such as:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds also feature a piperazine ring but with different substituents, leading to variations in their biological activities and applications.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have a benzothiazole moiety instead of a fluorobenzonitrile group, resulting in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C13H13FN4 |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-[4-(cyanomethyl)piperazin-1-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H13FN4/c14-12-9-11(10-16)1-2-13(12)18-7-5-17(4-3-15)6-8-18/h1-2,9H,4-8H2 |
InChI Key |
FMKLDRYUCSCVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC#N)C2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
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